![molecular formula C13H16N2 B2431232 (1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2326231-56-3](/img/structure/B2431232.png)
(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene” is a complex organic molecule. It contains a bicyclic structure and a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Scientific Research Applications
Synthesis and Chemical Reactivity
The compound and its derivatives have been synthesized through various methods, demonstrating their versatility in chemical reactions. One approach involves intramolecular Michael-type additions, leading to the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, a process that highlights the compound's potential for creating bicyclic structures with antimicrobial and hypotensive activities (Gregory, Bullock, & Chen, 1985). Additionally, stereoselective synthesis methods have been developed for its active metabolites, showcasing the compound's role in the creation of potent PI3 kinase inhibitors (Chen et al., 2010). These methods provide pathways for producing enantiomerically pure derivatives used in asymmetric syntheses (Martens & Lübben, 1991).
Applications in Drug Discovery
The compound's framework is pivotal in the discovery and development of drugs targeting the central nervous system. It has been utilized in the synthesis of agonists for the alpha7 nicotinic acetylcholine receptor, aimed at treating cognitive deficits in schizophrenia, highlighting its therapeutic potential (Wishka et al., 2006). The selective modulation of this receptor suggests a promising avenue for addressing cognitive impairments associated with various neurological disorders.
Chemical Transformations and Derivatives
Research has also focused on the compound's chemical transformations, leading to the creation of novel derivatives with potential biological activities. For instance, unique cascade ring-opening/cyclization reactions have been employed to synthesize new classes of multicyclic semi-alkaloids, demonstrating good antimicrobial activity (Parhizkar et al., 2017). Such synthetic strategies open new pathways for the development of compounds with therapeutic applications.
Structural and Conformational Studies
The conformational aspects of N-substituted 8-azabicyclo[3.2.1]octan-3-ones, closely related to the subject compound, have been explored to understand their preferred conformations and potential reactivity patterns (Arias et al., 1986). These studies provide insight into the structural preferences that might influence the compound's reactivity and interaction with biological targets.
Mechanism of Action
Target of Action
The primary target of the compound “8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene” is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage.
Biochemical Pathways
Given its target, it is likely involved in pathways related tocell cycle regulation and DNA damage response .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its influence on the Serine/threonine-protein kinase Chk1 . By modulating the activity of this kinase, the compound could potentially affect cell cycle progression and the cellular response to DNA damage.
properties
IUPAC Name |
8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-9-14-11(4-1)10-15-12-5-3-6-13(15)8-7-12/h1-5,9,12-13H,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHRJGZITWYYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.